2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone]
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Overview
Description
2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone] is a complex organic compound with a molecular formula of C40H42N4O4. This compound is characterized by its biphenyl core structure, which is linked to various functional groups, including nitrilo, methoxybenzene, and morpholinyl groups. The presence of these diverse functional groups makes this compound highly versatile and useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone] involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is typically synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Nitrilo Groups: The nitrilo groups are introduced through a Schiff base formation reaction, where an amine reacts with an aldehyde or ketone.
Attachment of Methoxybenzene Groups: The methoxybenzene groups are attached via an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.
Incorporation of Morpholinyl Groups: The morpholinyl groups are incorporated through an amide formation reaction, where a carboxylic acid derivative reacts with a morpholine derivative in the presence of a coupling agent.
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone] undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzene and morpholinyl groups, leading to the formation of corresponding quinones and N-oxides.
Reduction: Reduction reactions can occur at the nitrilo groups, converting them into primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions of the biphenyl core, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: The compound is investigated for its potential as a fluorescent probe for detecting specific biomolecules, such as proteins and nucleic acids, due to its unique photophysical properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone] involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. Additionally, the compound can interact with specific proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone] can be compared with other similar compounds, such as:
2,2’-{4,4’-Biphenyldiylbis[nitrilo(E)methylylidene-4,1-phenyleneoxy]}bis[1-(1-piperidinyl)ethanone]: This compound has a similar biphenyl core structure but differs in the functional groups attached, leading to different chemical and biological properties.
2,2’-{4,4’-Biphenyldiylbis[nitrilo(E)methylylidene]}diphenol: This compound lacks the methoxybenzene and morpholinyl groups, resulting in different reactivity and applications.
2,2’-{4,4’-Biphenyldiylbis[nitrilo(E)methylylidene-4,1-phenyleneoxy]}bis[1-(1-piperidinyl)ethanone]:
The uniqueness of 2,2’-{biphenyl-4,4’-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone] lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C40H42N4O8 |
---|---|
Molecular Weight |
706.8 g/mol |
IUPAC Name |
2-[2-methoxy-4-[[4-[4-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C40H42N4O8/c1-47-37-23-29(3-13-35(37)51-27-39(45)43-15-19-49-20-16-43)25-41-33-9-5-31(6-10-33)32-7-11-34(12-8-32)42-26-30-4-14-36(38(24-30)48-2)52-28-40(46)44-17-21-50-22-18-44/h3-14,23-26H,15-22,27-28H2,1-2H3 |
InChI Key |
PXESYPOUHSAGBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OCC(=O)N5CCOCC5)OC)OCC(=O)N6CCOCC6 |
Origin of Product |
United States |
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